molecular formula C15H22N2O4S B2886589 2-acetamido-N-(2,4-dimethylphenyl)-4-methylsulfonylbutanamide CAS No. 1008268-01-6

2-acetamido-N-(2,4-dimethylphenyl)-4-methylsulfonylbutanamide

Cat. No. B2886589
CAS RN: 1008268-01-6
M. Wt: 326.41
InChI Key: AMNJIMGQOQVQJM-UHFFFAOYSA-N
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Description

2-acetamido-N-(2,4-dimethylphenyl)-4-methylsulfonylbutanamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of various inflammatory conditions. It is a selective COX-2 inhibitor that works by blocking the action of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response.

Scientific Research Applications

Pharmacokinetics and Metabolic Insights

  • Pharmacokinetics in Elderly Patients : Research on the pharmacokinetics of intravenous paracetamol (a compound with a related acetamido group) in elderly patients reveals age and sex significantly affect the pharmacokinetics of the drug. Elderly patients show higher exposure to paracetamol and its metabolites, indicating the importance of adjusting therapeutic doses for this population (Liukas et al., 2011).

  • Metabolic Pathways and Hypersensitivity : A study on sulfonamide hypersensitivity reactions highlights the role of the slow acetylation phenotype in increasing the risk for these reactions, suggesting that metabolic pathways and genetic factors can significantly influence drug response and toxicity (Rieder et al., 1991).

Biological Monitoring and Exposure

  • Occupational Exposure to Solvents : Research into the biological monitoring of occupational exposure to N,N-dimethylacetamide, a solvent used in the textile and plastics industry, demonstrates the effectiveness of urinary metabolite levels as biomarkers for assessing exposure levels. This study highlights the significance of monitoring for preventing toxicity and ensuring worker safety (Princivalle et al., 2010).

properties

IUPAC Name

2-acetamido-N-(2,4-dimethylphenyl)-4-methylsulfonylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-10-5-6-13(11(2)9-10)17-15(19)14(16-12(3)18)7-8-22(4,20)21/h5-6,9,14H,7-8H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNJIMGQOQVQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(CCS(=O)(=O)C)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetamido-N-(2,4-dimethylphenyl)-4-methylsulfonylbutanamide

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